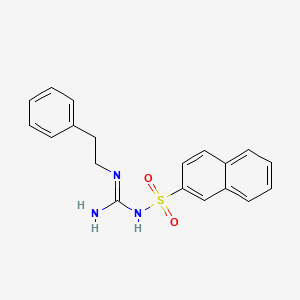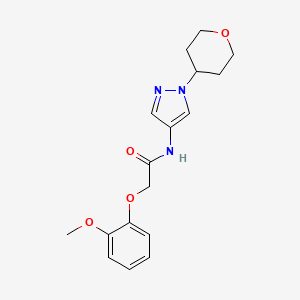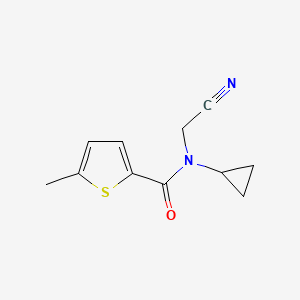
N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent. PAC-1 was initially identified as a small molecule that could induce apoptosis in cancer cells, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Protein Binding Studies :
- Binding to Bovine Serum Albumin : A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, as a fluorescent probe for the indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offered a simple, sensitive, and rapid way to determine binding and the nature of binding, suggesting a hydrophobic nature of this interaction (Jun et al., 1971).
Micelle Studies :
- Fluorescent Probe Studies of Mixed Micelles : The binding of fluorescent alkylamines, including N-(2-aminoethyl)-5-dimethyl-amino-1-naphthalene sulfonamide and related compounds, with phospholipid and phospholipid-deoxycholate micelles, revealed insights into micellar structures and the effect of cholesterol incorporation (Narayanan et al., 1980).
Molecular Imaging :
- Synthesis for PET Imaging : A study on the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) highlighted its potential in molecular imaging, especially for monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Enzyme Inhibition Activity :
- Lipoxygenase and α-Glucosidase Inhibitors : Research on various sulfonamides derived from dagenan chloride, including compounds similar to N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, showed significant enzyme inhibition activity, with potential implications for anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
X-ray Structural Analysis :
- DFT Study of Sulfonamide Compounds : A study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide analyzed its structure using X-ray diffraction and Density Functional Theory (DFT), providing insights into the stability and electronic properties of such molecules (Sarojini et al., 2012).
Photorepair of DNA Photodimers :
- Photolysis in Zinc(II) Complexes : Research into the photolysis of dansylamide moieties in the presence of zinc(II) ions, involving compounds similar to N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, showed potential applications in the photorepair of cis,syn-cyclobutane thymine photodimers in DNA (Aoki et al., 2009).
Neurite Outgrowth Studies :
- Nerve Growth Factor Potentiator : A study on the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), a related compound, demonstrated its enhancement of nerve growth factor's ability to stimulate neurite outgrowths (Williams et al., 2010).
Mechanism of Action
Target of action
Sulfonamides, such as “N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide”, typically target enzymes involved in the synthesis of folic acid, an essential nutrient for bacteria .
Mode of action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid. This inhibits bacterial growth and multiplication .
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .
Result of action
The result of the action of sulfonamides like “N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide” is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria .
Action environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution .
properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-19(21-13-12-15-6-2-1-3-7-15)22-25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H3,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYXGCPACJOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)
![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)

![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)
![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)



![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)
![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)